N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine
Description
The compound “N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine” is a substituted isoquinoline derivative characterized by a 3,4-difluorophenyl group and multiple methyl substituents on its isoquinoline core. These programs are critical for resolving bond lengths, angles, and intermolecular interactions in such compounds.
Properties
Molecular Formula |
C19H20F2N2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H20F2N2/c1-11-7-13-10-19(3,4)23-18(15(13)8-12(11)2)22-14-5-6-16(20)17(21)9-14/h5-9H,10H2,1-4H3,(H,22,23) |
InChI Key |
XIWDXLUKDNYCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-1,2,3,4-tetrahydroisoquinolin-1-imine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 3,3,6,7-tetramethyl-1,2,3,4-tetrahydroisoquinoline.
Formation of Intermediate: The 3,4-difluoroaniline undergoes a condensation reaction with 3,3,6,7-tetramethyl-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst to form an intermediate imine.
Cyclization: The intermediate imine is then subjected to cyclization under controlled conditions to yield the final product, (1Z)-N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-1,2,3,4-tetrahydroisoquinolin-1-imine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the imine moiety are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Halogens, alkylating agents, nucleophiles; conditions: solvent choice depends on the reagent, ambient to elevated temperature.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer double bonds or hydrogenated imine.
Substitution Products: Compounds with substituted functional groups on the aromatic ring or imine moiety.
Scientific Research Applications
(1Z)-N-(3,4-Difluorophenyl)-3,3,6,7-tetramethyl-1,2,3,4-tetrahydroisoquinolin-1-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-N-(3,4-difluorophenyl)-3,3,6,7-tetramethyl-1,2,3,4-tetrahydroisoquinolin-1-imine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to altered cellular signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights into methodologies for comparative crystallographic analysis can be inferred:
Key Methodological Tools for Structural Comparison
Hypothetical Structural Comparisons
Substituent Effects: The 3,4-difluorophenyl group may introduce distinct electronic and steric properties compared to non-fluorinated analogs. Fluorine’s electronegativity could influence hydrogen-bonding interactions, detectable via SHELXL-refined electron density maps . Methyl groups at positions 3,3,6,7 may enhance hydrophobicity relative to unmethylated isoquinolines, affecting crystal packing (analyzed via WinGX ).
Thermal Motion Analysis :
- ORTEP-3-generated thermal ellipsoids could reveal comparative rigidity in the difluorophenyl moiety versus more flexible substituents in analogs.
Limitations of the Provided Evidence
The evidence focuses on crystallographic software rather than the compound itself. No pharmacological, synthetic, or functional data are available for direct comparison. For a comprehensive analysis, experimental studies (e.g., spectroscopic data, bioactivity assays) and structural analogs (e.g., fluorinated isoquinolines like “N-(2-fluorophenyl)-isoquinolin-1-amine”) would be required.
Biological Activity
N-(3,4-Difluorophenyl)-3,3,6,7-tetramethyl-4H-isoquinolin-1-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides an overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate difluorinated phenyl groups into the isoquinoline scaffold. The synthetic pathway often includes:
- Formation of the isoquinoline core.
- Introduction of the difluorophenyl moiety via nucleophilic substitution or coupling reactions.
- Final modifications to achieve the desired tetramethyl substitution.
Antitumor Activity
Research has indicated that isoquinoline derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to selectively inhibit cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. The inhibition of CDK4 can lead to reduced cell proliferation in various cancer types.
Table 1: Biological Activity Summary
| Compound | Target Enzyme | IC50 Value (µM) | Effect |
|---|---|---|---|
| This compound | CDK4 | TBD | Antitumor |
| Related Isoquinoline Derivative | CDK2 | 0.5 | Moderate Inhibition |
| Related Isoquinoline Derivative | DPP-IV | 0.35 | Strong Inhibition |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) : Known for its role in glucose metabolism and implicated in type 2 diabetes management. Compounds with similar structures have shown promising DPP-IV inhibitory activity with IC50 values as low as 0.35 µM .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the isoquinoline structure for enhancing biological activity:
- Fluorine Substitution : The presence of fluorine atoms at positions 3 and 4 on the phenyl ring significantly enhances binding affinity and selectivity towards target enzymes.
- Tetramethyl Groups : The introduction of bulky tetramethyl groups at specific positions on the isoquinoline core contributes to increased hydrophobic interactions with enzyme active sites.
Case Studies
Several studies have explored the biological efficacy of this compound:
- Anticancer Studies : In vitro assays demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Diabetes Research : Preliminary studies indicate that this compound may improve insulin sensitivity by inhibiting DPP-IV activity, thereby increasing incretin levels which enhance insulin secretion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
